![molecular formula C25H32N4O2 B2696529 N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922064-79-7](/img/structure/B2696529.png)
N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H32N4O2 and its molecular weight is 420.557. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide and similar compounds can be synthesized using various techniques. For instance, N-acyl-N-phenyl-1-pyrrolidine and other related compounds are prepared using secondary amines and phenylisothiocyanate, reacting with acyl chlorides in pyridine solution or dimethylformamide (Ranise et al., 1991).
Chemical Reactions : These compounds undergo various chemical reactions to form different derivatives. For instance, reaction of specific pyridine carbonitriles with arylidene malononitrile yields isoquinoline derivatives (Al-Issa, 2012).
Applications in Pharmacology and Biology
Platelet Antiaggregating Activity : Some derivatives exhibit significant platelet antiaggregating activity, potentially superior to acetylsalicylic acid. This suggests potential uses in cardiovascular diseases (Ranise et al., 1991).
Anticonvulsant Properties : N-substituted 1,2,3,4-tetrahydroisoquinolines have been studied for their anticonvulsant properties, with certain derivatives showing high activity against seizures, comparable to existing medications (Gitto et al., 2006).
Antitumor Activity : Some 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, structurally related to tetrahydroquinolines, have shown promise as antitumor agents, with efficacy in several tumor cell lines (Houlihan et al., 1995).
Applications in Chemistry and Material Science
Synthesis of Luminescent Complexes : Novel diimine ligands containing aromatic systems like pyrrolo[3,2- c]isoquinoline have been used in synthesizing Ir(III) luminescent complexes. These complexes exhibit varying phosphorescence in organic solvents, useful in material sciences (Shakirova et al., 2018).
Chemical Sensor Development : Bisquinoline derivatives have been developed as fluorescent sensors for zinc ions, indicating applications in chemical sensing technologies (Mikata et al., 2009).
Dye Synthesis for Polymer Fibres : Amino derivatives of naphthalic anhydride, including pyrrolidino-derivatives, have been used to synthesize dyes for synthetic-polymer fibers, suggesting applications in the textile industry (Peters & Bide, 1985).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-18-7-10-21(11-8-18)27-25(31)24(30)26-17-23(29-14-3-4-15-29)20-9-12-22-19(16-20)6-5-13-28(22)2/h7-12,16,23H,3-6,13-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFRRBCKVCTGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



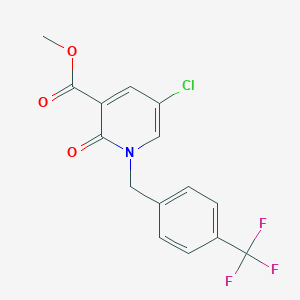
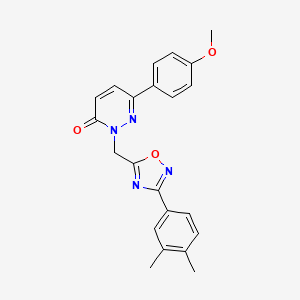
![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
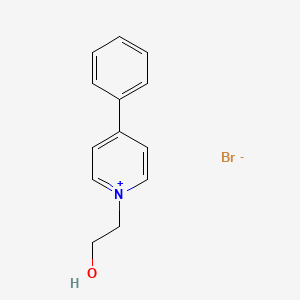
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
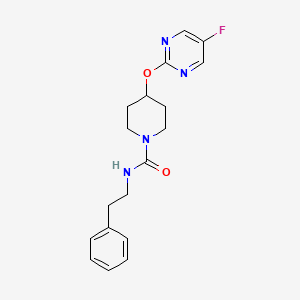
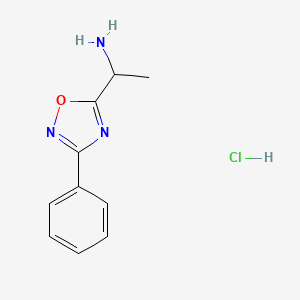
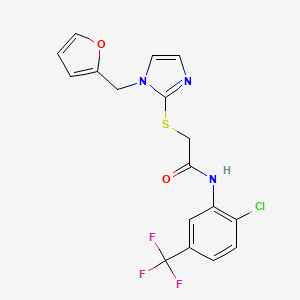
![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)